3,4-dimethylphenyl 2,4-dichlorobenzoate
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Overview
Description
3,4-Dimethylphenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C15H12Cl2O2. It is a derivative of benzoic acid and is characterized by the presence of two methyl groups on the phenyl ring and two chlorine atoms on the benzoate moiety . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl 2,4-dichlorobenzoate typically involves the esterification of 3,4-dimethylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylphenol and 2,4-dichlorobenzoic acid.
Scientific Research Applications
3,4-Dimethylphenyl 2,4-dichlorobenzoate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenyl 4-chlorobenzoate
- 3,4-Dimethylphenyl 4-chlorobenzoate
- 2,4-Dichlorophenyl 2,4-dichlorobenzoate
Uniqueness
3,4-Dimethylphenyl 2,4-dichlorobenzoate is unique due to the specific positioning of the methyl and chlorine groups, which confer distinct chemical and biological properties. This structural arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3,4-dimethylphenyl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-9-3-5-12(7-10(9)2)19-15(18)13-6-4-11(16)8-14(13)17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMPAYOCZANGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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